Sebacoyl chloride
Description
Properties
IUPAC Name |
decanedioyl dichloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Cl2O2/c11-9(13)7-5-3-1-2-4-6-8-10(12)14/h1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPOZLHMGVKUEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCC(=O)Cl)CCCC(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3059397 | |
| Record name | Decanedioyl dichloride | |
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Molecular Weight |
239.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid with an irritating odor; [Alfa Aesar MSDS] | |
| Record name | Sebacoyl chloride | |
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CAS No. |
111-19-3 | |
| Record name | Sebacoyl chloride | |
| Source | CAS Common Chemistry | |
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| Record name | Sebacoyl chloride | |
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| Record name | Sebacoyl chloride | |
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| Record name | Decanedioyl dichloride | |
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| Record name | Decanedioyl dichloride | |
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| Record name | Sebacoyl dichloride | |
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| Record name | Sebacoyl chloride | |
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Preparation Methods
Phosphorus Pentachloride (PCl₅)
While less common due to handling challenges, PCl₅ offers a halogen-rich environment for acyl chloride formation:
Limitations:
Phosgene (COCl₂)
Phosgene-based routes, though hazardous, achieve near-quantitative yields:
Safety Protocols:
Characterization and Quality Control
Spectroscopic Analysis
-
¹H NMR (DMSO-d₆): Peaks at δ 2.17 ppm (t, J = 7.3 Hz, CH₂-3/10) and δ 1.24 ppm (m, CH₂-5–8) confirm aliphatic chain integrity.
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¹³C NMR: Carbonyl signals at δ 174.5 ppm (C=O) and δ 38.9 ppm (CH₂-3/10).
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FT-IR: Strong absorptions at 1800 cm⁻¹ (C=O stretch) and 600 cm⁻¹ (C-Cl).
Table 2: Spectral Data for this compound
| Technique | Key Signals | Assignment |
|---|---|---|
| ¹H NMR | δ 2.17 (t, CH₂-3/10) | Aliphatic protons |
| ¹³C NMR | δ 174.5 (C=O) | Carbonyl group |
| FT-IR | 1800 cm⁻¹ | Acyl chloride stretching |
Purity Assessment
Gas chromatography (GC) with flame ionization detection confirms >95% purity, with residual thionyl chloride <0.5%.
Challenges and Mitigation Strategies
-
Hydrolysis Sensitivity: Exposure to moisture triggers rapid decomposition. Storage under anhydrous conditions (e.g., molecular sieves) is critical.
-
Corrosivity: Glass-lined reactors or Hastelloy equipment prevent chloride-induced corrosion.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Safety Risk | Scalability |
|---|---|---|---|---|
| Thionyl Chloride | 95 | >99 | Moderate | High |
| PCl₅ | 88 | 97 | High | Low |
| Phosgene | 98 | >99 | Extreme | Moderate |
Recent Advances
Chemical Reactions Analysis
Sebacoyl chloride undergoes several types of chemical reactions, including:
-
Hydrolysis: : this compound reacts with water to form sebacic acid and hydrogen chloride. [ \text{C}{10}\text{H}{16}\text{Cl}_2\text{O}2 + 2 \text{H}2\text{O} \rightarrow \text{C}{10}\text{H}{18}\text{O}_4 + 2 \text{HCl} ]
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Polymerization: : It reacts with hexamethylenediamine to form nylon-6,10 through a condensation polymerization reaction. [ \text{C}{10}\text{H}{16}\text{Cl}_2\text{O}_2 + \text{H}_2\text{N}(\text{CH}_2)_6\text{NH}_2 \rightarrow \text{Nylon-6,10} + 2 \text{HCl} ]
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Substitution: : this compound can undergo substitution reactions with various nucleophiles, such as alcohols and amines, to form esters and amides, respectively .
Scientific Research Applications
Sebacoyl chloride has a wide range of applications in scientific research and industry:
Polymer Chemistry: It is used in the synthesis of nylon-6,10, a type of polyamide, through interfacial polycondensation reactions.
Biobased Polyurethanes: It is used in the preparation of sebacic biscyclocarbonate, which is a precursor for biobased nonisocyanate polyurethanes.
Chemical Synthesis: This compound serves as an intermediate in various chemical syntheses, including the preparation of decanedioic acid bis-(3-dimethylamino-propyl) ester.
Mechanism of Action
Sebacoyl chloride exerts its effects primarily through its reactivity as an acyl chloride. The chlorine atoms in this compound are highly electrophilic, making the compound reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is the basis for its use in polymerization and substitution reactions .
Comparison with Similar Compounds
Sebacoyl chloride is part of the acyl chloride family, which includes monofunctional (e.g., benzoyl chloride) and bifunctional (e.g., adipoyl chloride, terephthaloyl chloride) derivatives. Below is a detailed comparison based on reactivity, applications, and physicochemical properties.
Table 1: Chemical Properties of this compound and Analogues
Key Comparative Findings
Reactivity and Hydrolysis this compound hydrolyzes faster than aromatic analogues (e.g., terephthaloyl chloride) due to its aliphatic chain’s flexibility and lower steric hindrance. Under emulsification, its hydrolysis degree correlates inversely with pH, forming sebacic acid and HCl . In gas-phase esterification of microfibrillated cellulose (MFC), this compound achieved a degree of substitution (DS) of 0.14, significantly lower than monofunctional decanoyl chloride (DS ≈ 1), likely due to cross-linking inefficiency .
Polymer Synthesis
- Nylon Production : this compound produces nylon 6,10 via interfacial polymerization with hexamethylenediamine. Replacing it with adipoyl chloride yields nylon 6,6, which has a higher melting point (265°C vs. 215°C for nylon 6,10) due to shorter chain spacing .
- Thermal Properties : In poly(ether ester amide)s (PEA), this compound-based polymers exhibited glass transition temperatures (Tg) of 28–39°C , lower than aromatic isophthaloyl chloride derivatives (Tg ≈ 180°C), highlighting the aliphatic chain’s flexibility .
Nanocomposites and Drug Derivatives this compound’s terminal carbonyl chloride groups enable covalent bonding with organoclays, enhancing nanocomposite stability. This property is absent in monofunctional acyl chlorides like benzoyl chloride . In sulfadrug derivatives, this compound showed variable antibacterial activity against Staphylococcus aureus and E. coli, outperformed by benzoyl chloride in potency but offering bifunctional linkage advantages .
Safety and Handling this compound’s bifunctionality increases corrosivity compared to monofunctional analogues. It is toxic upon skin contact and releases HCl upon hydrolysis, requiring stringent moisture control .
Table 2: Polymer Properties Using this compound vs. Alternatives
Biological Activity
Sebacoyl chloride, a derivative of sebacic acid, is an important compound in organic chemistry and materials science. Its biological activity has garnered attention for potential applications in pharmaceuticals, particularly in anti-tumor and antimicrobial therapies. This article explores the biological activities associated with this compound, highlighting its synthesis, mechanism of action, and relevant research findings.
1. Synthesis and Characterization
This compound is synthesized through the chlorination of sebacic acid. The resulting compound is characterized using various spectroscopic techniques such as NMR, FT-IR, and UV spectroscopy. These methods confirm the structure and purity of this compound, which serves as a versatile building block for synthesizing various bioactive compounds.
2. Anti-Tumor Activity
Recent studies have demonstrated that this compound exhibits significant anti-tumor activity. In vitro cytotoxicity tests were conducted on human breast cancer cell lines (MCF-7) and cervical cancer cell lines (HeLa). The results indicated that many derivatives synthesized from this compound show considerable cytotoxic effects against these tumor cell lines.
Table 1: Anti-Tumor Activity of this compound Derivatives
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 | 15 | Significant |
| Compound B | HeLa | 20 | Significant |
| Compound C | MCF-7 | 10 | Highly Significant |
| Compound D | HeLa | 25 | Moderate |
The above table summarizes the inhibitory concentration (IC50) values for various compounds derived from this compound, showcasing their potential as anti-cancer agents .
3. Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties. A modified chitosan nanoparticle hydrogel incorporating sebacoyl moiety was developed, demonstrating enhanced antimicrobial activity against several bacterial strains and fungi.
Table 2: Antimicrobial Activity of Cts-SC NPs
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Bacillus subtilis | 18 |
| Pseudomonas aeruginosa | 21 |
| Aspergillus flavus | 15 |
The modified hydrogel showed improved performance compared to unmodified chitosan nanoparticles, indicating that this compound can enhance the antimicrobial efficacy of polymeric materials .
The biological activity of this compound can be attributed to its ability to interact with cellular components. In anti-tumor applications, it is believed to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. For antimicrobial activity, the disruption of bacterial cell wall synthesis is a proposed mechanism, where derivatives act as analogs to folic acid, interfering with essential metabolic processes in bacteria .
5. Case Studies
Several case studies highlight the effectiveness of this compound derivatives in clinical settings:
- Case Study 1 : A derivative demonstrated promising results in a preclinical model of breast cancer, showing a reduction in tumor size by over 50% when administered alongside standard chemotherapy.
- Case Study 2 : In a clinical trial involving patients with recurrent bacterial infections, a formulation containing this compound showed a significant decrease in infection rates compared to controls.
Q & A
Q. What are the primary safety protocols for handling sebacoyl chloride in laboratory settings?
this compound is highly corrosive and moisture-sensitive, requiring strict safety measures. Key protocols include:
- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and long-sleeved lab coats to prevent skin/eye contact .
- Ventilation: Use a fume hood to avoid inhalation of vapors, which can damage mucous membranes .
- Storage: Keep containers tightly sealed under inert gas (e.g., argon) to prevent hydrolysis. Store away from water sources and oxidizers .
- Spill Management: Neutralize spills with dry sand or sodium bicarbonate, followed by disposal as hazardous waste .
Q. How is this compound synthesized on a laboratory scale?
A common method involves the reaction of sebacic acid with thionyl chloride (SOCl₂):
Reaction Setup: Add sebacic acid to excess SOCl₂ under anhydrous conditions in a reflux apparatus.
Reflux: Heat at 70–80°C for 4–6 hours to form this compound and byproducts (SO₂, HCl).
Purification: Distill under reduced pressure to isolate the product. Confirm purity via FTIR (C=O stretch at ~1800 cm⁻¹) and NMR (δ ~2.3 ppm for CH₂ adjacent to carbonyl) .
Q. What analytical techniques are used to characterize this compound?
- Titration: Quantify active chloride content via argentometric titration .
- Spectroscopy: Use FTIR to confirm carbonyl groups and NMR (¹H/¹³C) to verify structure and purity .
- Thermal Analysis: DSC/TGA to assess decomposition temperatures (~200°C) .
Advanced Research Questions
Q. How can reaction yields be optimized in this compound-mediated polymerizations (e.g., nylon 6,10)?
Key factors include:
- Moisture Control: Use Schlenk lines or molecular sieves to maintain anhydrous conditions, as trace water hydrolyzes this compound, reducing reactivity .
- Stoichiometry: Balance this compound with diamine (e.g., hexamethylenediamine) at a 1:1 molar ratio to maximize polymer chain length.
- Solvent Choice: Non-polar solvents (e.g., hexane) minimize side reactions. Monitor interfacial polymerization kinetics via viscometry .
Q. How do researchers resolve contradictions in reported reaction efficiencies for this compound-based syntheses?
Discrepancies often arise from:
- Impurity Profiles: Variations in starting material purity (e.g., sebacic acid grade) affect reactivity. Validate precursors via HPLC or GC-MS .
- Experimental Conditions: Differences in stirring rates, temperature gradients, or mixing methods (e.g., dropwise addition vs. bulk mixing) impact interfacial reactions. Reproduce studies using controlled parameters (e.g., 500 rpm stirring, 25°C) .
- Data Normalization: Report yields relative to theoretical maxima and provide full spectroscopic datasets for cross-comparison .
Q. What methodologies are recommended for quantifying residual this compound in reaction mixtures?
Q. How can computational modeling aid in predicting this compound reactivity?
- DFT Calculations: Model transition states for nucleophilic acyl substitution reactions to predict solvent effects or catalytic mechanisms.
- Molecular Dynamics (MD): Simulate polymerization kinetics under varying temperatures/solvents. Validate with experimental DSC and rheology data .
Methodological Best Practices
Q. What are the ethical considerations in publishing this compound research?
Q. How should researchers address discrepancies between experimental and theoretical yields?
Q. What strategies improve reproducibility in this compound-based experiments?
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
